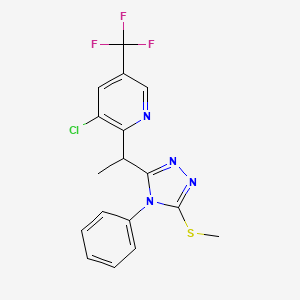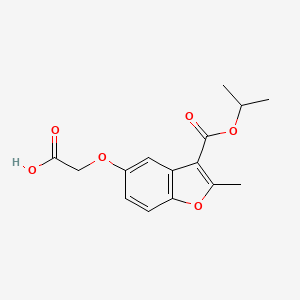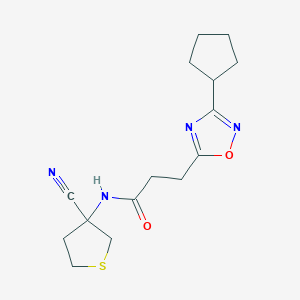![molecular formula C15H19ClN2O5S B2975508 1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide CAS No. 2097902-24-2](/img/structure/B2975508.png)
1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide” is a complex organic molecule. It contains a 2,5-dioxopyrrolidin-1-yl group, which is a cyclic structure containing a pyrrolidine ring with two carbonyl (C=O) groups at the 2 and 5 positions . The molecule also contains a methanesulfonamide group and a 2-chlorophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl ring could potentially undergo reactions such as nucleophilic addition or reduction . The chlorophenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the carbonyl groups and the sulfonamide group) could impact its solubility in different solvents . The compound’s melting point, boiling point, and density would also be determined by its molecular structure .科学的研究の応用
Chlorinated Compounds and Environmental Impacts
Chlorinated compounds, such as chlorophenols, have been extensively studied for their environmental impact and potential toxicity. Occupational exposure to chlorinated solvents has been associated with adverse health effects, including toxicity to the nervous system, liver, kidneys, and potential carcinogenicity (A. Ruder, 2006). These insights could be relevant to understanding the environmental and health implications of handling or being exposed to complex chlorinated compounds like the one .
Methanesulfonamide Derivatives and Biodegradation
Compounds containing methanesulfonamide groups can be part of research into biodegradation pathways, especially concerning their breakdown in environmental contexts. Ethyl methanesulfonate (EMS), for example, has been found to be mutagenic across various organisms, with a focus on its ability to alkylate DNA and cause mutations (G. Sega, 1984). Understanding the biodegradation and mutagenic potential of methanesulfonamide derivatives could inform safety protocols and environmental risk assessments for chemicals with similar structures.
Chemical Functionalization and Methane Utilization
Research into the functionalization of methane and related hydrocarbons offers insights into chemical processes that could utilize or modify compounds with complex structures, including those with chlorophenyl and methanesulfonamide groups. Homogeneous functionalization of methane, for instance, focuses on converting methane into more valuable products through catalytic processes (N. Gunsalus et al., 2017). This area of research might highlight potential industrial or synthetic applications for the compound , leveraging its complex structure for the development of new materials or chemical intermediates.
将来の方向性
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c16-13-4-2-1-3-12(13)11-24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h1-4,17H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRPYJVZUWFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
![N-(2-methoxyphenyl)-2-(3-oxothieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2975430.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)




![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)


![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)